This group reacts with azide-containing molecules or biomolecules through a strain-promoted click reaction []. This reaction is specific and efficient, and it occurs under mild physiological conditions without the need for additional catalysts [, ].
This group can be used to form amide bonds with amine-containing molecules [, ]. This reaction typically requires an activator molecule [].
These features make DBCO-PEG4-acid useful for attaching various molecules to biomolecules like proteins, antibodies, and peptides [, , ]. Here are some specific applications in scientific research:
DBCO-PEG4-acid can be used to create drug conjugates, where a therapeutic drug is linked to a targeting molecule. The DBCO group can then be used to attach the drug conjugate to a specific cell type that expresses azide groups on its surface [].
DBCO-PEG4-acid is being explored as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs) []. PROTACs are molecules designed to degrade specific proteins within a cell. The DBCO group in DBCO-PEG4-acid could be used to link a targeting molecule to a molecule that recruits cellular machinery to degrade the protein of interest [].
DBCO-PEG4-acid can be used to immobilize biomolecules onto surfaces for various applications, such as biosensors and diagnostics [].
Dibenzocyclooctyne-polyethylene glycol-4-acid is a heterobifunctional linker that incorporates a dibenzocyclooctyne moiety for click chemistry and a carboxylic acid group. This compound is characterized by its chemical formula and a molecular weight of 552.62 g/mol. It is available in a light yellow oil form and exhibits high solubility in various organic solvents, including dichloromethane, tetrahydrofuran, acetonitrile, dimethylformamide, and dimethyl sulfoxide. DBCO-polyethylene glycol-4-acid is particularly notable for its excellent biocompatibility and high chemoselectivity, allowing it to participate in strain-promoted azide-alkyne cycloaddition reactions without the need for toxic copper catalysts .
DBCO-PEG4-acid acts as a bridge between two biomolecules. The DBCO group covalently links to an azide-tagged biomolecule via SPAAC. The PEG spacer provides flexibility and reduces aggregation, while the carboxylic acid allows further conjugation with amine-containing biomolecules [, ]. This enables the creation of complex bioconjugates for various research applications.
DBCO-polyethylene glycol-4-acid exhibits significant biological activity due to its ability to facilitate bioconjugation. It has been utilized in various applications such as:
The synthesis of DBCO-polyethylene glycol-4-acid can be achieved through various methods:
DBCO-polyethylene glycol-4-acid has diverse applications across several fields:
Interaction studies involving DBCO-polyethylene glycol-4-acid focus on its reactivity with azide-functionalized compounds. These studies demonstrate that the compound forms stable triazole linkages without the need for copper catalysts, thus minimizing potential cytotoxic effects associated with traditional click chemistry methods. Furthermore, its hydrophilic nature reduces aggregation and enhances solubility in aqueous environments, facilitating interactions with biological molecules .
Several compounds exhibit similarities to DBCO-polyethylene glycol-4-acid, primarily in their use as linkers or their participation in click chemistry. Here are some comparable compounds:
DBCO-polyethylene glycol-4-acid stands out due to its specific combination of high reactivity towards azides and the presence of a carboxylic acid group that allows for versatile conjugation strategies. Its unique properties make it an invaluable tool in the fields of biochemistry and molecular biology.
Dibenzocyclooctyne-polyethylene glycol-4-acid represents a sophisticated heterobifunctional compound with the molecular formula C₃₀H₃₆N₂O₈ and a molecular weight of 552.62 grams per mole [20] [21] [22]. The compound exhibits a tripartite molecular architecture comprising three distinct structural domains that collectively enable its bioorthogonal functionality and aqueous compatibility.
The dibenzocyclooctyne core constitutes the reactive center of the molecule, featuring a strained cycloalkyne system that drives rapid cycloaddition reactions with azide-containing substrates [4] [6]. This eight-membered ring system incorporates an endocyclic triple bond that experiences significant angular distortion from the ideal linear geometry expected for acetylenic carbons [32]. The dibenzocyclooctyne framework consists of two fused benzene rings that enhance the ring strain through the incorporation of multiple sp²-hybridized carbon atoms within the cyclic structure [15] [30]. The strained cyclooctyne ring exhibits a bond angle distortion of approximately 18 degrees, which substantially lowers the activation energy for strain-promoted azide-alkyne cycloaddition reactions, achieving reaction rates up to 1.2 inverse molar seconds in aqueous media [2].
The polyethylene glycol-4 spacer functions as a hydrophilic linker that connects the reactive dibenzocyclooctyne core to the terminal carboxylic acid functionality [4] [21]. This tetraethylene glycol chain, represented by the structural motif -OCH₂CH₂OCH₂CH₂OCH₂CH₂OCH₂CH₂-, provides enhanced water solubility and spatial flexibility to the overall molecular construct [7] [8]. The polyethylene glycol-4 component exhibits characteristic conformational dynamics that allow the molecule to adopt multiple spatial arrangements while maintaining structural integrity [36] [39]. Molecular dynamics studies have demonstrated that polyethylene glycol spacers of this length remain highly flexible and can form distinctive hydrated layers that contribute to the steric shielding properties of the compound [39].
The terminal carboxylic acid group enables covalent coupling to amine-bearing molecules through carbodiimide chemistry, specifically via activation with coupling agents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide or N,N'-dicyclohexylcarbodiimide [4] [22]. The carboxylic acid terminus possesses a predicted pKa value of 4.28 ± 0.10, indicating moderate acidity that facilitates activation under standard coupling conditions [22] [26]. This functional group allows for the formation of stable amide bonds with primary amine substrates, enabling the attachment of the dibenzocyclooctyne-polyethylene glycol-4 construct to proteins, peptides, and other amine-containing biomolecules [21] .
Property | Value |
---|---|
Molecular Formula | C₃₀H₃₆N₂O₈ |
Molecular Weight (g/mol) | 552.62 |
Chemical Abstracts Service Number | 1537170-85-6 |
Predicted Boiling Point (°C) | 839.7 ± 65.0 |
Predicted Density (g/cm³) | 1.27 ± 0.1 |
Predicted pKa | 4.28 ± 0.10 |
Physical Form | Solid or Viscous Liquid |
Color | Yellow to Orange |
Solubility | Dimethyl sulfoxide, Dichloromethane, N,N-Dimethylformamide, Tetrahydrofuran, Acetonitrile |
The stereochemical properties of dibenzocyclooctyne-polyethylene glycol-4-acid are governed by the conformational constraints imposed by the strained cyclooctyne ring system and the inherent flexibility of the polyethylene glycol spacer [7] [8]. The dibenzocyclooctyne core exhibits limited conformational freedom due to the geometric constraints of the eight-membered ring containing an endocyclic triple bond [32]. The cyclooctyne ring cannot achieve the linear geometry typically associated with acetylenic carbon atoms, resulting in significant bond angle distortion that contributes to the compound's high reactivity toward azides [25] [27].
Computational studies have revealed that the dibenzocyclooctyne ring adopts a specific three-dimensional geometry that positions the strained alkyne in an optimal orientation for cycloaddition reactions [10] [30]. The ring strain energy associated with the cyclooctyne system creates a thermodynamic driving force that promotes rapid reaction with azide substrates through a concerted mechanism that does not require metal catalysis [25]. The geometric distortion of the alkyne bond from linearity results in increased s-character in the carbon-carbon triple bond, which enhances the electrophilic character of the alkyne and facilitates nucleophilic attack by azides [27].
The polyethylene glycol-4 spacer exhibits significantly greater conformational flexibility compared to the constrained dibenzocyclooctyne core [7] [9]. Molecular dynamics simulations have demonstrated that polyethylene glycol chains of this length can adopt multiple conformational states through rotation about the carbon-oxygen and carbon-carbon bonds within the ethylene glycol units [12] [36]. The conformational dynamics of the polyethylene glycol-4 spacer are characterized by relatively low rotational barriers that permit rapid interconversion between different spatial arrangements [40].
Research has shown that polyethylene glycol spacers have minimal effect on the conformational properties of small neutral molecules to which they are attached, but can significantly influence the behavior of charged species [7] [9]. The hydrophilic nature of the polyethylene glycol-4 chain promotes the formation of hydrogen bonds with surrounding water molecules, creating a hydration shell that enhances the aqueous solubility of the entire molecular construct [39]. The flexibility of the polyethylene glycol spacer also serves to reduce steric hindrance during bioconjugation reactions by allowing the reactive dibenzocyclooctyne core to access azide substrates that might otherwise be sterically inaccessible [8].
Temperature-dependent studies have revealed that the conformational dynamics of polyethylene glycol chains are influenced by thermal motion, with higher temperatures promoting increased chain flexibility [36]. The ethylene glycol units within the spacer can adopt both gauche and anti conformations, with the gauche conformation being energetically favored in aqueous environments due to favorable interactions with the surrounding solvent [12] [40]. The overall conformational ensemble of dibenzocyclooctyne-polyethylene glycol-4-acid represents a dynamic equilibrium between multiple spatial arrangements that collectively contribute to the compound's bioconjugation properties.
Dibenzocyclooctyne-polyethylene glycol-4-acid belongs to a family of strained cycloalkynes that have been developed for bioorthogonal chemistry applications [3] [15]. The comparative analysis of cyclooctyne derivatives reveals significant differences in reactivity, stability, and biocompatibility that influence their suitability for specific applications [19].
Dibenzocyclooctyne represents one of the earliest and most widely studied cyclooctyne derivatives, serving as the parent compound for numerous functionalized variants [15]. The original dibenzocyclooctyne exhibits a second-order rate constant of 0.17 inverse molar seconds for reaction with benzyl azide, which is significantly lower than the reactivity observed for dibenzocyclooctyne-polyethylene glycol-4-acid [17]. The enhanced reactivity of the polyethylene glycol-4 derivative can be attributed to the favorable solvation effects provided by the hydrophilic spacer, which promotes more efficient approach of azide substrates to the reactive cyclooctyne core [4].
Aza-dibenzocyclooctyne, also known as dibenzocyclooctyne with incorporated nitrogen, represents a key structural analog that incorporates a nitrogen atom within the cyclooctyne ring system [17] [19]. This compound exhibits second-order rate constants ranging from 0.29 to 0.36 inverse molar seconds, demonstrating superior reactivity compared to the parent dibenzocyclooctyne [17]. The nitrogen atom in aza-dibenzocyclooctyne increases the hydrophilicity of the molecule and provides an additional site for functionalization [15] [17]. When compared to dibenzocyclooctyne-polyethylene glycol-4-acid, aza-dibenzocyclooctyne shows similar reaction kinetics, suggesting that both the nitrogen incorporation and polyethylene glycol functionalization contribute comparably to enhanced reactivity.
Bicyclo[6.1.0]nonyne represents a distinct class of cyclooctyne derivatives that incorporates a cyclopropane ring fused to the cyclooctyne core [14] [18]. This structural modification results in unique reactivity patterns and reduced steric hindrance compared to dibenzocyclooctyne derivatives [30]. Bicyclo[6.1.0]nonyne derivatives exhibit low hydrophobicity and demonstrate the ability to undergo rapid cycloadditions with both azides and nitrones [18]. The cyclopropane fusion in bicyclo[6.1.0]nonyne creates a distinctive tub-like conformation that allows substrates to approach the strained alkyne from multiple orientations, resulting in enhanced reactivity toward sterically demanding azides [30].
Biarylazacyclooctynone represents the most reactive member of the cyclooctyne family, exhibiting a second-order rate constant of 0.96 inverse molar seconds for azide cycloaddition [19]. This exceptional reactivity stems from the incorporation of an amide functionality within the ring system, which further increases the ring strain and enhances the electrophilic character of the alkyne [15] [19]. However, the high reactivity of biarylazacyclooctynone is accompanied by reduced stability, with the compound being prone to decomposition under certain conditions [15].
Derivative | Core Structure | Rate Constant (M⁻¹s⁻¹) | Key Features |
---|---|---|---|
Dibenzocyclooctyne-Polyethylene Glycol-4-acid | Dibenzocyclooctyne | 0.3-0.36 | Polyethylene Glycol-4 spacer, acid terminus |
Aza-dibenzocyclooctyne | Aza-dibenzocyclooctyne | 0.29-0.36 | Nitrogen in ring, enhanced hydrophilicity |
Bicyclo[6.1.0]nonyne | Bicyclo[6.1.0]nonyne | Not specified | Cyclopropane fusion, low hydrophobicity |
Dibenzocyclooctyne | Dibenzocyclooctyne | 0.17 | Parent dibenzo derivative |
Aza-dibenzocyclooctyne analog | Aza-dibenzocyclooctyne | Similar to aza-dibenzocyclooctyne | Nitrogen-containing dibenzocyclooctyne analog |
Biarylazacyclooctynone | Biarylazacyclooctynone | 0.96 | Amide in ring, highest reactivity |